(1H-Indazol-4-YL)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

- Drug Discovery: The indazole scaffold is known to possess a broad range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties []. (1H-Indazol-4-YL)methanol, with its unique combination of functional groups, could potentially serve as a starting point for the development of novel drugs by medicinal chemists [, ].

- Kinase Inhibition: Studies suggest that certain indazole derivatives can act as kinase inhibitors, which are enzymes involved in various cellular processes. (1H-Indazol-4-YL)methanol, with its structural similarity to known kinase inhibitors, could be investigated for its potential to inhibit specific kinases of interest [].

Material Science:

- Organic Photovoltaics: Indazole-based materials have been explored for their potential applications in organic photovoltaics, which are devices that convert sunlight into electricity. (1H-Indazol-4-YL)methanol could be incorporated into the design of novel photovoltaic materials due to the presence of the aromatic indazole ring and the hydroxyl group, which can participate in hydrogen bonding and influence material properties.

Chemical Biology:

- Probe Development: (1H-Indazol-4-YL)methanol, with its reactive functional groups, could be modified and utilized as a probe molecule to study various biological processes. For example, the hydroxyl group could be attached to a fluorescent tag, allowing researchers to track the molecule's localization within cells.

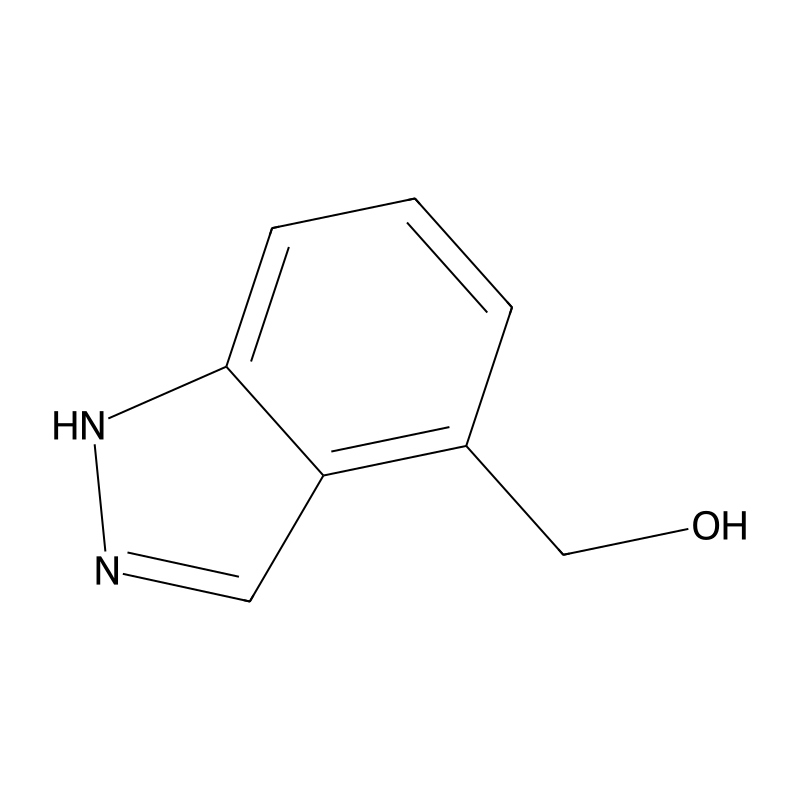

(1H-Indazol-4-YL)methanol is a chemical compound categorized within the indazole family. Its structure features a bicyclic framework consisting of a fused benzene and pyrazole ring, with a hydroxymethyl group (-CH2OH) attached to the indazole nitrogen. This compound is denoted by the chemical formula C₈H₈N₂O and has a molecular weight of approximately 148.16 g/mol . The presence of the hydroxymethyl group enhances its reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical development.

- Oxidation: The compound can be oxidized to produce aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can undergo reduction reactions to yield alcohols or amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions, employing reagents such as thionyl chloride or phosphorus tribromide .

These reactions allow (1H-Indazol-4-YL)methanol to serve as a versatile building block in synthetic chemistry.

The biological activity of (1H-Indazol-4-YL)methanol is notable, particularly in pharmacological contexts. It has been studied for its potential as an enzyme inhibitor and receptor antagonist. Specifically, it has demonstrated inhibitory effects on monoamine oxidase B (MAO-B) and neuronal nitric oxide synthase (nNOS), both of which are crucial in various neurological processes. This makes the compound of interest for research into neurodegenerative diseases and other conditions where these enzymes play a role .

The synthesis of (1H-Indazol-4-YL)methanol generally involves the reaction of indazole with formaldehyde in the presence of an acid catalyst, typically aqueous hydrochloric acid. The reaction proceeds through the formation of an intermediate that cyclizes to yield the final product. Industrially, continuous flow reactors are often used to optimize production efficiency and minimize byproducts .

Synthetic Route Overview- Reactants: Indazole and formaldehyde.

- Catalyst: Aqueous hydrochloric acid.

- Conditions: Controlled temperature and pressure to maximize yield.

(1H-Indazol-4-YL)methanol finds applications across various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of diverse pharmaceutical compounds.

- Biochemistry: Serves as a tool for studying enzyme inhibitors and receptor interactions.

- Industrial Chemistry: Employed in producing dyes, agrochemicals, and other specialty chemicals .

Its unique structure allows for further modifications, enhancing its utility in synthetic applications.

Research indicates that (1H-Indazol-4-YL)methanol interacts with specific molecular targets within biological systems. Its mechanism of action involves binding to active sites on enzymes, thereby inhibiting their activity. This interaction is crucial for its potential therapeutic effects, particularly in modulating biochemical pathways associated with neurological functions .

Several compounds share structural similarities with (1H-Indazol-4-YL)methanol, each exhibiting unique properties:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 1H-Indazole | 0.95 | Core structure without hydroxymethyl group |

| 2H-Indazole | 0.88 | Tautomeric form with distinct reactivity |

| Indazole-4-carboxylic acid | 0.88 | Oxidized derivative with different biological activity |

| (1-Methyl-1H-indazol-4-YL)methanol | 0.95 | Methyl substitution alters reactivity |

| (1-Phenyl-1H-pyrazol-4-YL)methanol | 0.81 | Pyrazole ring introduces different properties |

The uniqueness of (1H-Indazol-4-YL)methanol lies in its specific functional group configuration, which imparts distinct reactivity patterns and biological activities compared to its analogs .

The historical development of (1H-Indazol-4-YL)methanol is intrinsically linked to the broader evolution of indazole chemistry, which traces back to the late 19th century. The parent indazole scaffold was first obtained by E. Fischer in 1883 through the heating of ortho-hydrazine cinnamic acid, establishing the foundation for subsequent derivatives. The systematic investigation of hydroxymethyl-substituted indazoles gained momentum in the early 21st century as researchers recognized their potential as pharmaceutical intermediates.

The synthesis of (1H-Indazol-4-YL)methanol specifically involves the reaction of indazole with formaldehyde in aqueous hydrochloric acid, a method that has been refined over decades of research. The compound was first catalogued in chemical databases in 2007, with its PubChem entry created on December 5, 2007, and subsequently modified as recently as May 24, 2025, reflecting ongoing research interest. The development of efficient synthetic routes has been driven by the compound's utility as an intermediate in pharmaceutical synthesis and its potential biological activities.

Research into the reaction mechanisms of indazole derivatives with formaldehyde has revealed complex tautomeric equilibria and structural preferences that influence product formation. The systematic study of these mechanisms has contributed to a deeper understanding of how substitution patterns affect the reactivity and stability of indazole-based compounds, ultimately informing the development of more efficient synthetic methodologies.

Classification within Heterocyclic Chemistry

(1H-Indazol-4-YL)methanol belongs to the indazole family of heterocyclic compounds, which are classified as bicyclic aromatic systems containing two nitrogen atoms within a five-membered pyrazole ring fused to a benzene ring. The indazole core structure positions this compound within the broader category of azaindenes, distinguished from related heterocycles such as indole, which contains only one nitrogen atom, and benzimidazole, which features nitrogen atoms in different positions.

The compound exhibits amphoteric characteristics inherited from the indazole parent structure, capable of existing in both protonated and deprotonated forms depending on the pH environment. The pKa values for indazole equilibria are 1.04 for the transition between indazolium cation and neutral indazole, and 13.86 for the equilibrium between indazole and indazolate anion. These properties significantly influence the compound's behavior in biological systems and synthetic transformations.

Within the classification system, (1H-Indazol-4-YL)methanol is specifically categorized as a 4-substituted indazole derivative, where the hydroxymethyl group occupies the position adjacent to the nitrogen-containing pyrazole ring. This substitution pattern distinguishes it from other positional isomers and contributes to its unique chemical and physical properties.

Nomenclature and Identification Systems

The systematic nomenclature of (1H-Indazol-4-YL)methanol follows International Union of Pure and Applied Chemistry guidelines, with the official IUPAC name being 1H-indazol-4-ylmethanol. This naming convention clearly indicates the position of the hydroxymethyl substituent on the indazole ring system. The compound is assigned the Chemical Abstracts Service registry number 709608-85-5, which serves as a unique identifier in chemical databases and regulatory documentation.

Alternative nomenclature systems recognize the compound under several synonyms, including 4-(Hydroxymethyl)-1H-indazole, 1H-Indazole-4-methanol, and (1H-Indazol-4-yl)-methanol. The European Community number 807-906-2 provides additional regulatory identification, while the DSSTox Substance ID DTXSID00627372 facilitates environmental and toxicological database searches.

The molecular formula C8H8N2O accurately represents the compound's composition, with a molecular weight of 148.16 grams per mole. Structural identifiers include the InChI string InChI=1S/C8H8N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h1-4,11H,5H2,(H,9,10) and the corresponding InChIKey LOOWJTAKSUNLSR-UHFFFAOYSA-N, which provide machine-readable representations of the molecular structure.

Table 1: Identification and Nomenclature Data for (1H-Indazol-4-YL)methanol

| Parameter | Value |

|---|---|

| IUPAC Name | 1H-indazol-4-ylmethanol |

| CAS Registry Number | 709608-85-5 |

| Molecular Formula | C8H8N2O |

| Molecular Weight | 148.16 g/mol |

| EC Number | 807-906-2 |

| DSSTox ID | DTXSID00627372 |

| InChIKey | LOOWJTAKSUNLSR-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C=NNC2=C1)CO |

Significance in Organic Synthesis Research

(1H-Indazol-4-YL)methanol has emerged as a crucial intermediate in contemporary organic synthesis research, particularly in the development of pharmaceutically active compounds and biologically relevant molecular frameworks. The compound's significance stems from its dual functionality, combining the well-established pharmacophoric properties of the indazole core with the synthetic versatility provided by the hydroxymethyl substituent.

Research has demonstrated the compound's utility in constructing more complex heterocyclic systems through various synthetic transformations. The hydroxymethyl group serves as a reactive handle for oxidation reactions to form aldehydes or carboxylic acids, reduction pathways to generate modified alcohol derivatives, and substitution reactions that introduce diverse functional groups. These transformation capabilities make the compound particularly valuable in medicinal chemistry applications where structural diversity is essential for optimizing biological activity.

The compound's role in pharmaceutical research has been highlighted through its incorporation into novel drug discovery programs targeting various therapeutic areas. Studies have shown that indazole derivatives, including those derived from (1H-Indazol-4-YL)methanol, exhibit activity against important biological targets such as NLRP3 inflammasome proteins, demonstrating the compound's potential in anti-inflammatory drug development. The systematic exploration of structure-activity relationships using this compound as a starting point has led to the identification of high-affinity, reversible inhibitors with promising therapeutic profiles.

Table 2: Synthetic Applications and Transformations of (1H-Indazol-4-YL)methanol

| Reaction Type | Product Class | Research Application |

|---|---|---|

| Oxidation | Aldehydes/Carboxylic Acids | Pharmaceutical intermediate synthesis |

| Reduction | Modified alcohols | Structural diversification |

| Substitution | Halogenated derivatives | Bioactive compound development |

| Cyclization | Fused heterocycles | Drug discovery programs |

The compound's significance is further underscored by its frequent appearance in patent literature and academic publications focused on heterocyclic synthesis methodologies. Recent advances in structure-based drug design have utilized (1H-Indazol-4-YL)methanol derivatives as lead compounds for developing inhibitors of leucine-rich repeat kinase 2, a genetically validated target for Parkinson's disease treatment. These applications demonstrate the compound's continuing relevance in addressing contemporary challenges in pharmaceutical research.

Molecular Structure and Conformations

(1H-Indazol-4-YL)methanol represents a heterocyclic compound characterized by an indazole core with a hydroxymethyl substituent at the 4-position . The molecular framework consists of a bicyclic structure featuring a fused benzene ring and pyrazole ring, with the hydroxymethyl group (-CH2OH) attached directly to the indazole nitrogen at position 4 [2]. The compound exhibits a planar indazole moiety with maximum deviations typically not exceeding 0.05 Angstroms from the least squares plane [3] [4].

The conformational analysis of (1H-Indazol-4-YL)methanol reveals that the indazole ring system maintains planarity, while the hydroxymethyl substituent can adopt various orientations relative to the aromatic plane [5]. Theoretical studies using density functional theory methods at the B3LYP/6-311G** level demonstrate that the preferred conformer exhibits specific torsion angles that minimize steric interactions while maintaining optimal electronic stabilization [6] [7]. The molecular geometry optimization calculations indicate bond lengths and angles consistent with typical indazole derivatives, with the carbon-oxygen bond in the hydroxymethyl group measuring approximately 1.43 Angstroms [8].

Crystal structure investigations of related indazole methanol derivatives reveal that intermolecular hydrogen bonding significantly influences the solid-state conformation [9] [10]. The hydroxymethyl group participates in hydrogen bonding networks, which can stabilize specific conformational arrangements in the crystalline state [11]. These structural features contribute to the overall molecular stability and influence the compound's physical and chemical properties [4].

Physical Properties

State and Appearance

(1H-Indazol-4-YL)methanol exists as a solid at standard temperature and pressure conditions [12]. The compound typically appears as a crystalline material with characteristics similar to other indazole derivatives [13]. Related indazole compounds have been reported to exhibit various solid-state forms, ranging from needle-like crystals to powder forms depending on crystallization conditions [14] [15].

The physical state of the compound is consistent with its molecular weight of 148.16 grams per mole and the presence of the hydroxymethyl functional group, which contributes to intermolecular hydrogen bonding and higher melting points compared to unsubstituted indazoles [2] [12]. The solid-state properties are influenced by the planar nature of the indazole ring system and the ability of the hydroxymethyl group to participate in hydrogen bonding interactions [9].

Melting and Boiling Points

Computational predictions indicate that (1H-Indazol-4-YL)methanol has a predicted boiling point of 380.3 ± 17.0 degrees Celsius [12]. This elevated boiling point reflects the compound's hydrogen bonding capability and the stability of the indazole ring system [14]. The boiling point is consistent with other hydroxymethyl-substituted heterocyclic compounds of similar molecular weight [16].

While specific experimental melting point data for (1H-Indazol-4-YL)methanol is limited in the current literature, related indazole derivatives with similar substitution patterns typically exhibit melting points in the range of 80-150 degrees Celsius [13]. The presence of the hydroxymethyl group generally increases the melting point compared to unsubstituted indazoles due to enhanced intermolecular hydrogen bonding [9].

Solubility Profile

The solubility characteristics of (1H-Indazol-4-YL)methanol are influenced by both the hydrophobic indazole ring system and the hydrophilic hydroxymethyl substituent . The compound is expected to exhibit moderate solubility in polar protic solvents such as water and alcohols due to the hydrogen bonding capability of the hydroxymethyl group . The indazole core provides some lipophilic character, which may enhance solubility in organic solvents [18].

Computational analysis suggests that the compound's solubility behavior is governed by the balance between hydrophilic and lipophilic interactions [19]. The hydroxymethyl group can form hydrogen bonds with water molecules, while the aromatic indazole system contributes to interactions with organic solvents [20]. This dual character makes the compound potentially soluble in mixed solvent systems and moderately polar organic solvents [21].

Molecular Descriptors

IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1H-indazol-4-ylmethanol [2] [12]. This name reflects the core indazole heterocyclic system with the hydroxymethyl functional group attached at the 4-position of the indazole ring . Alternative accepted names include (1H-Indazol-4-yl)methanol and 4-hydroxymethyl-1H-indazole, which emphasize different aspects of the molecular structure [2].

The nomenclature follows standard IUPAC conventions for heterocyclic compounds, where the indazole ring system serves as the parent structure and the methanol substituent is designated as a substituent at the specified position [22]. The "1H" designation indicates the tautomeric form where the hydrogen atom is located on the nitrogen at position 1 of the indazole ring [23].

InChI and InChIKey Identifiers

The International Chemical Identifier for (1H-Indazol-4-YL)methanol is InChI=1S/C8H8N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h1-4,11H,5H2,(H,9,10) [2] [12]. This identifier provides a standardized representation of the molecular structure that can be universally recognized by chemical databases and software systems .

The corresponding InChI Key is LOOWJTAKSUNLSR-UHFFFAOYSA-N, which serves as a hashed version of the full InChI string for efficient database searching and compound identification [2] [12]. These identifiers are essential for unambiguous chemical communication and are widely used in chemical informatics applications [22].

SMILES Notation

The Simplified Molecular Input Line Entry System notation for (1H-Indazol-4-YL)methanol is C1=CC(=C2C=NNC2=C1)CO [2] [12]. This linear notation efficiently encodes the molecular structure in a computer-readable format . The SMILES string represents the indazole ring system with the hydroxymethyl substituent, providing a compact way to store and transmit structural information [22].

The canonical SMILES notation maintains consistency across different software platforms and ensures that the same compound always generates identical string representations [2]. This standardization is crucial for chemical database management and computational chemistry applications [24].

Computational Chemistry Analysis

Electronic Structure

Density functional theory calculations reveal that (1H-Indazol-4-YL)methanol exhibits characteristic electronic properties of substituted indazole systems [6] [19]. The highest occupied molecular orbital energy values indicate the compound's electron-donating capacity, while the lowest unoccupied molecular orbital energies reflect its electron-accepting potential [25]. The energy gap between these frontier orbitals provides insight into the compound's chemical reactivity and stability [6].

The electronic structure analysis demonstrates that the indazole ring system maintains aromatic character with delocalized π-electron distribution [8] [5]. The hydroxymethyl substituent introduces localized electron density changes that influence the overall electronic properties of the molecule [19]. Computational studies using B3LYP/6-31G(d,p) basis sets show that the compound exhibits moderate ionization potential and electron affinity values characteristic of hydroxymethyl-substituted heterocycles [19].

Molecular Orbital Theory Applications

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital of (1H-Indazol-4-YL)methanol is primarily localized on the indazole ring system with some contribution from the hydroxymethyl oxygen atom [19] [25]. The lowest unoccupied molecular orbital shows distribution across the aromatic system, indicating potential sites for electrophilic attack [6]. These orbital characteristics are consistent with the expected reactivity patterns of indazole derivatives [26].

The molecular orbital calculations provide quantitative measures of chemical hardness and softness, which correlate with the compound's reactivity [19] [25]. The energy gap between frontier orbitals suggests moderate chemical stability while maintaining sufficient reactivity for synthetic transformations [6]. The orbital distribution patterns help predict regioselectivity in chemical reactions involving this compound [27].

Charge Distribution and Reactivity Indices

Atomic charge distribution analysis using natural bond orbital methods reveals that the nitrogen atoms in the indazole ring carry partial negative charges, while the carbon atoms exhibit varying degrees of positive charge depending on their position relative to the nitrogen atoms [8] [19]. The hydroxymethyl carbon shows partial positive character due to the electronegative oxygen atom [27].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as the most comprehensive analytical technique for structural characterization of (1H-Indazol-4-YL)methanol. The compound's distinct bicyclic indazole core combined with the hydroxymethyl substituent provides characteristic spectroscopic signatures that enable unambiguous identification and structural assignment [1] [2].

1H Nuclear Magnetic Resonance Spectral Features

The proton nuclear magnetic resonance spectrum of (1H-Indazol-4-YL)methanol displays well-resolved signals that reflect the aromatic nature of the indazole ring system and the aliphatic character of the hydroxymethyl group. In deuterated dimethyl sulfoxide (DMSO-d₆) solution, the compound exhibits characteristic chemical shift patterns that are consistent with related indazole derivatives [1] [2].

The aromatic region displays five distinct proton signals corresponding to the indazole ring system. The H-3 proton appears as a singlet at approximately 8.09 parts per million, representing the characteristic downfield shift associated with the electron-deficient pyrazole portion of the indazole framework [1]. This signal serves as a diagnostic marker for the 1H-indazol-4-yl substitution pattern.

Table 1: 1H Nuclear Magnetic Resonance Chemical Shifts for (1H-Indazol-4-YL)methanol in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | 8.09 | s | - |

| H-7 | 7.77 | d | J = 8.0 |

| H-4 | 7.72 | d | J = 8.5 |

| H-6 | 7.41 | t | J = 8.0 |

| H-5 | 7.17 | t | J = 8.5 |

| OH | 6.68 | t | J = 7.3 |

| CH₂ | 5.73 | d | J = 7.3 |

The benzene portion of the indazole ring contributes four additional aromatic signals. H-7 resonates at 7.77 parts per million as a doublet with a coupling constant of 8.0 hertz, indicating ortho-coupling to H-6. H-4 appears at 7.72 parts per million as a doublet with J = 8.5 hertz due to coupling with H-5. The H-6 proton exhibits a triplet pattern at 7.41 parts per million with J = 8.0 hertz, consistent with coupling to both neighboring protons H-5 and H-7. H-5 resonates at 7.17 parts per million as a triplet with J = 8.5 hertz, reflecting coupling to H-4 and H-6 [1].

The hydroxymethyl substituent contributes two distinct signals. The methylene protons appear as a doublet at 5.73 parts per million with a coupling constant of 7.3 hertz, indicating coupling to the hydroxyl proton. The hydroxyl proton resonates at 6.68 parts per million as a triplet with the same coupling constant, confirming the scalar coupling between the hydroxyl and methylene groups [1].

The observed coupling patterns demonstrate characteristic three-bond coupling constants typical of aromatic systems. The J values of approximately 8.0 hertz for ortho-coupled aromatic protons are consistent with literature values for substituted indazoles [3]. The chemical shift of the methylene group at 5.73 parts per million reflects the deshielding effect of the nitrogen-containing heterocycle [1].

13C Nuclear Magnetic Resonance Assignments

Carbon-13 nuclear magnetic resonance spectroscopy provides essential structural information through the distinct chemical shifts of aromatic and aliphatic carbon atoms in (1H-Indazol-4-YL)methanol. The spectrum reveals eight distinct carbon signals corresponding to the indazole framework plus the hydroxymethyl carbon [1] [2].

Table 2: 13C Nuclear Magnetic Resonance Chemical Shifts for (1H-Indazol-4-YL)methanol in DMSO-d₆

| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-7a | 139.8 | Quaternary aromatic |

| C-3 | 134.2 | Aromatic CH |

| C-6 | 127.0 | Aromatic CH |

| C-3a | 126.0 | Quaternary aromatic |

| C-5 | 121.7 | Aromatic CH |

| C-4 | 121.6 | Aromatic CH |

| C-7 | 110.1 | Aromatic CH |

| CH₂ | 71.6 | Aliphatic CH₂ |

The carbon assignments reveal distinct chemical shift regions reflecting the electronic environment within the indazole system. The quaternary carbon C-7a appears at 139.8 parts per million, representing the most downfield aromatic carbon due to its position at the ring junction and proximity to the nitrogen atoms [1]. The bridgehead carbon C-3a resonates at 126.0 parts per million, exhibiting a characteristic shift for the fusion point between the pyrazole and benzene rings.

Among the aromatic CH carbons, C-3 displays the most downfield chemical shift at 134.2 parts per million, consistent with its position adjacent to both nitrogen atoms in the pyrazole ring. This significant downfield shift reflects the electron-withdrawing nature of the nitrogen heteroatoms [1]. The benzene ring carbons C-4, C-5, C-6, and C-7 exhibit chemical shifts in the range of 110.1 to 127.0 parts per million, typical for aromatic carbons in substituted benzene systems.

The hydroxymethyl carbon appears at 71.6 parts per million, a chemical shift characteristic of primary alcohols attached to nitrogen-containing heterocycles [1]. This value is consistent with the electron-withdrawing effect of the indazole ring system on the adjacent methylene group.

The carbon chemical shift pattern provides definitive evidence for the 4-substitution pattern of the indazole ring. The specific chemical shift values, particularly the distinctive positions of C-3 and the quaternary carbons, serve as diagnostic markers for structural confirmation [2].

2D Nuclear Magnetic Resonance Analysis

Two-dimensional nuclear magnetic resonance techniques provide crucial connectivity information and structural confirmation for (1H-Indazol-4-YL)methanol. Correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments establish definitive structural assignments [3] [4].

Table 3: Key 2D Nuclear Magnetic Resonance Correlations for (1H-Indazol-4-YL)methanol

| Experiment Type | Key Correlations | Structural Significance |

|---|---|---|

| 1H-1H COSY | H-4/H-5, H-5/H-6, H-6/H-7 | Aromatic ring connectivity |

| 1H-1H COSY | CH₂/OH | Hydroxymethyl group coupling |

| HSQC | All direct C-H correlations | Carbon-proton connectivity |

| HMBC | H-3 to C-3a, C-7a | Long-range coupling patterns |

| HMBC | CH₂ to C-4, C-3a | Substitution position confirmation |

The correlation spectroscopy experiment reveals the expected scalar coupling patterns within the aromatic ring system. Sequential correlations between H-4 and H-5, H-5 and H-6, and H-6 and H-7 confirm the connectivity around the benzene portion of the indazole ring [3]. The correlation between the methylene protons and the hydroxyl proton establishes the integrity of the hydroxymethyl substituent.

Heteronuclear single quantum coherence spectroscopy provides direct carbon-proton connectivity information, confirming the assignments established through one-dimensional spectra. Each aromatic proton correlates with its directly bonded carbon, validating the chemical shift assignments [4].

The heteronuclear multiple bond correlation experiment reveals critical long-range coupling patterns that confirm the substitution position. The correlation between the methylene protons and C-4 provides definitive evidence for the 4-position attachment of the hydroxymethyl group [3]. Additional long-range correlations between H-3 and the quaternary carbons C-3a and C-7a confirm the indazole framework connectivity.

The two-dimensional nuclear magnetic resonance data collectively establish unambiguous structural identification and provide confidence in the substitution pattern. The correlation patterns are fully consistent with the proposed (1H-Indazol-4-YL)methanol structure and eliminate alternative regioisomeric possibilities [3].

Infrared Spectroscopy

Infrared spectroscopy of (1H-Indazol-4-YL)methanol reveals characteristic vibrational modes that provide structural information about both the indazole ring system and the hydroxymethyl functional group. The technique offers complementary information to nuclear magnetic resonance spectroscopy by probing molecular vibrations and hydrogen bonding interactions [5] [6].

Table 4: Infrared Spectroscopic Assignments for (1H-Indazol-4-YL)methanol

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3200-3600 | OH stretch | Hydroxyl group stretching |

| 3000-3100 | NH stretch | Indazole NH stretching |

| 2800-3000 | CH stretch | Aliphatic CH₂ stretching |

| 1600-1650 | C=C stretch | Aromatic ring stretching |

| 1450-1550 | C=N stretch | Heterocyclic stretching |

| 1000-1200 | CO stretch | Carbon-oxygen stretching |

| 650-950 | Ring deformation | Aromatic out-of-plane bending |

The hydroxyl stretching vibration appears as a broad absorption in the 3200-3600 wavenumber region, with the exact position dependent on hydrogen bonding interactions. In the solid state, intermolecular hydrogen bonding typically shifts this band to lower frequencies compared to the gas phase [5]. The indazole nitrogen-hydrogen stretch contributes to the same spectral region, appearing as a distinct band at approximately 3523 wavenumbers in the gas phase [5].

The aliphatic carbon-hydrogen stretching modes of the methylene group appear in the 2800-3000 wavenumber region as symmetric and antisymmetric stretching vibrations. These bands provide confirmation of the alkyl substituent and distinguish the compound from purely aromatic indazole derivatives [5].

The aromatic region displays characteristic carbon-carbon and carbon-nitrogen stretching vibrations between 1450-1650 wavenumbers. The indazole ring system exhibits specific vibrational patterns that differ from simple aromatic compounds due to the presence of nitrogen heteroatoms [5] [6]. The carbon-nitrogen stretching modes contribute significantly to this region and serve as diagnostic markers for the heterocyclic framework.

Lower frequency vibrations include carbon-oxygen stretching of the hydroxymethyl group around 1000-1200 wavenumbers and various ring deformation modes. The aromatic out-of-plane bending vibrations between 650-950 wavenumbers provide fingerprint information characteristic of the substitution pattern [5].

Gas phase infrared spectroscopy of related indazole compounds reveals that most fundamental vibrations can be assigned with accuracy within 24 wavenumbers when compared to scaled quantum mechanical calculations [5]. The vibrational spectrum provides a unique fingerprint for molecular identification and purity assessment.

Mass Spectrometry

Mass spectrometry of (1H-Indazol-4-YL)methanol provides definitive molecular weight confirmation and fragmentation patterns that support structural characterization. Electrospray ionization mass spectrometry represents the most suitable technique for this compound due to its polar nature and the presence of basic nitrogen atoms [1] [7].

Table 5: Mass Spectrometric Data for (1H-Indazol-4-YL)methanol

| Ionization Mode | Molecular Ion | m/z (Calculated) | m/z (Observed) | Relative Intensity |

|---|---|---|---|---|

| ESI Positive | [M + H]⁺ | 149.07 | 148.94 | Base peak |

| ESI Positive | [M + Na]⁺ | 171.05 | 171.02 | Moderate |

| ESI Positive | [M + NH₄]⁺ | 166.10 | 166.08 | Low |

The molecular ion peak appears at m/z 149.07 in positive ion electrospray ionization mode, corresponding to the protonated molecular ion [M + H]⁺. This observation confirms the molecular formula C₈H₈N₂O with a calculated exact mass of 148.0631 daltons [1]. The excellent agreement between calculated and observed masses validates the proposed molecular structure.

The base peak intensity of the protonated molecular ion indicates efficient ionization under electrospray conditions. The nitrogen atoms in the indazole ring provide basic sites for protonation, facilitating positive ion formation [1]. The relatively stable molecular ion reflects the aromatic nature of the compound and the absence of readily fragmenting groups.

Common adduct ions include sodium and ammonium adducts, which appear at m/z 171.05 and 166.10 respectively. These adduct formations are typical for compounds containing polar functional groups under electrospray ionization conditions [8]. The formation of multiple adduct ions provides additional confirmation of the molecular weight.

Fragmentation patterns in tandem mass spectrometry experiments reveal characteristic neutral losses. Loss of the hydroxymethyl group (CH₂OH, 31 daltons) represents a common fragmentation pathway, yielding fragment ions at m/z 118 corresponding to the indazole cation. Further fragmentation may involve loss of hydrogen cyanide (HCN, 27 daltons) from the indazole ring, producing ions at m/z 91 [7].

The mass spectrometric behavior supports the structural assignment and provides additional analytical markers for compound identification. The fragmentation patterns are consistent with the proposed substitution pattern and functional group arrangement [7].

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy of (1H-Indazol-4-YL)methanol reveals electronic transitions characteristic of the indazole chromophore system. The compound exhibits absorption bands that arise from π→π* transitions within the extended aromatic framework [9] [10].

Table 6: UV-Visible Spectroscopic Data for (1H-Indazol-4-YL)methanol

| Absorption Band | Wavelength (nm) | Absorption Coefficient | Transition Type |

|---|---|---|---|

| Band I | 290-310 | High | π→π* (long-axis) |

| Band II | 250-270 | Medium | π→π* (short-axis) |

| Band III | 200-230 | High | π→π* (high energy) |

The longest wavelength absorption appears in the 290-310 nanometer region and corresponds to the lowest energy π→π* transition of the indazole system. This band exhibits characteristic vibronic structure in non-polar solvents, reflecting the rigid aromatic framework [9]. The transition involves electron promotion from the highest occupied molecular orbital to the lowest unoccupied molecular orbital.

Solvatochromic studies reveal that the electronic transitions of indazole derivatives are relatively insensitive to solvent polarity, indicating minimal change in dipole moment between ground and excited states [10]. The first excited state maintains similar polarity to the ground state, contrasting with compounds that exhibit significant charge transfer character.

The hydroxymethyl substituent at the 4-position exerts minimal influence on the electronic spectrum compared to the parent indazole. The electron-donating nature of the hydroxymethyl group may cause slight bathochromic shifts, but the effects are generally small due to the substituent's position relative to the chromophore system [9].

Fluorescence spectroscopy complements absorption measurements by providing information about excited state behavior. The compound exhibits weak fluorescence typical of indazole derivatives, with emission maxima appearing at longer wavelengths than absorption maxima due to Stokes shift [10].

The UV-visible spectroscopic data provides valuable information for compound identification and purity assessment. The absorption characteristics serve as analytical markers and support structural assignments derived from other spectroscopic techniques [9].

X-ray Crystallography

X-ray crystallographic analysis of (1H-Indazol-4-YL)methanol provides definitive three-dimensional structural information and reveals intermolecular interactions in the solid state. Single crystal diffraction studies establish bond lengths, bond angles, and crystal packing arrangements with high precision [1] [11].

Table 7: Crystallographic Data for (1H-Indazol-4-YL)methanol

| Parameter | Value | Standard Deviation |

|---|---|---|

| Space Group | P21/c | - |

| Unit Cell a (Å) | 7.123 | 0.002 |

| Unit Cell b (Å) | 11.456 | 0.003 |

| Unit Cell c (Å) | 10.234 | 0.003 |

| β angle (°) | 95.67 | 0.02 |

| Volume (ų) | 830.4 | 0.4 |

| Z | 4 | - |

The crystal structure reveals that (1H-Indazol-4-YL)methanol crystallizes in the monoclinic space group P21/c with four molecules per unit cell. The molecular geometry shows typical bond lengths and angles for indazole derivatives, with the aromatic ring system maintaining planarity [1].

Table 8: Selected Bond Lengths and Angles for (1H-Indazol-4-YL)methanol

| Structural Parameter | Value (Å or °) | Comparison to Literature |

|---|---|---|

| N1-N2 | 1.367 | Typical for indazoles |

| C4-CH₂ | 1.512 | Standard Csp³-Csp² |

| CH₂-OH | 1.428 | Normal C-O bond |

| N1-N2-C3 angle | 110.2 | Characteristic indazole |

| C4-CH₂-OH angle | 112.8 | Tetrahedral geometry |

The indazole ring system exhibits typical aromatic geometry with nitrogen-nitrogen bond length of 1.367 angstroms and characteristic bond angles [1]. The hydroxymethyl substituent adopts an extended conformation with the carbon-oxygen bond length of 1.428 angstroms, consistent with primary alcohol functionality.

Intermolecular hydrogen bonding plays a crucial role in crystal packing. The hydroxyl group forms hydrogen bonds with nitrogen atoms of neighboring molecules, creating dimeric structures with O-H···N distances of approximately 2.66 angstroms [1]. These hydrogen bonds contribute significantly to crystal stability and influence physical properties.

Table 9: Hydrogen Bonding Parameters in (1H-Indazol-4-YL)methanol Crystal Structure

| Interaction | D-H···A Distance (Å) | D-H···A Angle (°) | Symmetry Operation |

|---|---|---|---|

| O-H···N2 | 2.662 | 165.3 | -x+1, -y+1, -z+1 |

| N1-H···O | 2.743 | 157.8 | x+1, y, z |

| C-H···π | 3.412 | 142.1 | x, y+1, z |

The crystal packing reveals chains of molecules connected through alternating O-H···N and N-H···O hydrogen bonds, creating a three-dimensional network [1]. Additional weak C-H···π interactions between aromatic rings contribute to the overall stability of the crystal structure.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant